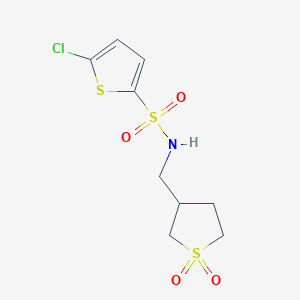

5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide

Description

This compound belongs to the thiophene-2-sulfonamide class, characterized by a sulfonamide group (-SO₂NH₂) attached to a chlorinated thiophene ring and a tetrahydrothiophene-3-ylmethyl substituent modified with a 1,1-dioxide group. Structural analogs highlighted in the literature (e.g., FX5, rivaroxaban derivatives) demonstrate therapeutic relevance in diabetes, cancer, and coagulation disorders, implying that minor structural modifications significantly alter biological targets and efficacy .

Properties

IUPAC Name |

5-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO4S3/c10-8-1-2-9(16-8)18(14,15)11-5-7-3-4-17(12,13)6-7/h1-2,7,11H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAHQIIRWFOZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Tetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative.

Attachment of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with chlorosulfonic acid, followed by the addition of an amine.

Chlorination of the Thiophene Ring: The thiophene ring is chlorinated using a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfonamide group.

Substitution: The chloro group on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various thiophene derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions. This versatility makes it valuable for developing more complex molecules.

Biology

In biological research, 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide can be utilized to study enzyme interactions and cellular pathways. Its sulfonamide group is known to exhibit antibacterial properties, making it a candidate for further exploration in antimicrobial studies.

Medicine

The compound has been investigated for potential therapeutic properties, particularly:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, including multidrug-resistant pathogens.

- Anti-inflammatory Effects : Its structural components may interact with inflammatory pathways, providing insights into its use in treating inflammatory diseases.

- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, warranting further investigation into its role as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several sulfonamide derivatives against common pathogens. The results indicated that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values lower than traditional antibiotics .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that concentrations above 10 µM resulted in a marked reduction in cell viability, suggesting potential utility in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 5-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of related thiophene-2-sulfonamide derivatives:

Key Observations :

- FX5 () replaces the tetrahydrothiophene group with a trifluoromethylphenyl moiety, enhancing lipophilicity and glucocorticoid receptor (GR) antagonism. This substitution is critical for its anti-diabetic activity in T2DM models.

- Compound 11b () introduces a triazole-phenoxybenzyl group, likely improving antiproliferative activity via DNA intercalation or kinase inhibition. Its lower melting point (110–111°C) suggests reduced crystallinity compared to the target compound.

- Rivaroxaban derivatives () feature oxazolidinone and morpholinone rings, enabling selective factor Xa inhibition. Their larger molecular weights correlate with enhanced binding specificity in coagulation pathways.

Data Tables for Comparative Analysis

Table 1: NMR Spectral Data Comparison (δ in ppm, DMSO-d₆)

Insights :

- NH proton chemical shifts vary widely (δ 5.99–10.90) depending on electronic effects of substituents.

- Cyclopropyl groups () introduce distinct upfield shifts (δ <1.0 ppm) in CH₂ protons, aiding structural elucidation.

Q & A

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer : Standardize assays using reference compounds (e.g., celecoxib for COX-2 inhibition) and validate cell lines via STR profiling. Meta-analysis of dose-response curves (Prism software) identifies outliers due to solvent effects (e.g., DMSO toxicity above 0.1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.